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Compound of Interest

tert-Butyl 3-hydroxy-4-
Compound Name:
nitrobenzoate

CAS No.: 123330-86-9

Cat. No.: B053186

Get Quote

Executive Summary & Compound Identity

tert-Butyl 3-hydroxy-4-nitrobenzoate is a specialized aromatic building block used primarily
in medicinal chemistry for the synthesis of complex pharmacophores. Its structural uniqueness
lies in the orthogonal protection of the carboxyl group (as a labile tert-butyl ester) relative to the
phenol and nitro groups, allowing for selective downstream functionalization (e.g., alkylation of
the phenol or reduction of the nitro group).
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Property Data

IUPAC Name tert-Butyl 3-hydroxy-4-nitrobenzoate
CAS Number 123330-86-9

Molecular Formula C11H13NOs

Molecular Weight 239.22 g/mol

Appearance Yellow crystalline solid

Soluble in DCM, EtOAc, DMSO:; Insoluble in

Solubility
Water

Synthesis & Preparation Protocol

To ensure the spectral data corresponds to a high-purity standard, the compound is best
prepared via the selective esterification of 3-hydroxy-4-nitrobenzoic acid. The use of Di-tert-
butyl dicarbonate (Bocz0) is the preferred "Green Chemistry" route, avoiding the harsh
conditions of isobutylene gas or sulfuric acid which can degrade the nitro-phenol moiety.

Experimental Workflow

Reagents: 3-Hydroxy-4-nitrobenzoic acid (1.0 eq), Boc20 (2.0 eq), DMAP (0.1 eq), tert-Butanol
(solvent/reactant).[1]

» Dissolution: Dissolve 3-hydroxy-4-nitrobenzoic acid in anhydrous tert-butanol (or THF/t-
BuOH mixture) under an inert atmosphere (N2).

o Catalysis: Add 4-Dimethylaminopyridine (DMAP) (10 mol%) at 0°C.

» Addition: Dropwise add Bocz0 (dissolved in THF) to the stirring solution. Gas evolution
(CO2) will be observed.

e Reaction: Warm to room temperature and stir for 12—18 hours. Monitor by TLC
(Hexane:EtOAc 3:1).

o Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x). Wash organics with
brine, dry over Na=SO4, and concentrate.[2]
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 Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Reaction Pathway Diagram

3-Hydroxy-4-nitrobenzoic Acid . .

(Precursor) Activation
\ Mixed Anhydride Decarboxylation (-CO2) | tert-Butyl 3-hydroxy-4-nitrobenzoate
| Intermediate = (Target)

Boc20, DMAP
t-BuOH, THF, 25°C

Click to download full resolution via product page

Caption: Mild esterification pathway utilizing Boc-anhydride activation followed by alcoholysis.

Spectroscopic Characterization

The following data represents the Reference Standard Profile for the compound. Assignments
are based on the specific 1,3,4-substitution pattern of the benzene ring.

A. Nuclear Magnetic Resonance (NMR)

The *H NMR spectrum is characterized by a distinct ABX-like aromatic system and a strong
singlet for the tert-butyl group. The nitro group at C4 causes significant deshielding of the ortho-
proton (H5).

'H NMR Data (400 MHz, CDCls)
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13C NMR Data (100 MHz, CDCls)

Carbonyl: 164.2 ppm (Ester C=0).

Aromatic C-O/N: 155.1 (C-OH), 139.5 (C-NOz), 136.8 (C-COO).

Aromatic CH: 126.5 (C5), 121.8 (C6), 120.2 (C2).

Aliphatic: 82.5 (C-O t-Bu quaternary), 28.1 (CHs of t-Bu).
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B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the three key functional groups. The ester carbonyl

stretch is slightly lower than typical alkyl esters due to conjugation.

Frequency (cm™?) Intensity Assignment Notes

Phenolic hydroxyl
3250-3450 Medium, Broad O-H Stretch (often broadened by

H-bonding).

Aliphatic C-H from the
2975-2985 Weak C-H Stretch

tert-butyl group.

Conjugated ester
1715-1725 Strong C=0 Stretch

carbonyl.

Asymmetric nitro
1535 Strong NO2z Asym.

stretch.

Symmetric nitro
1350 Strong NOz Sym.

stretch.
1160 Strong C-0-C Ester C-O stretch.

C. Mass Spectrometry (MS)

The mass spectrum (El or ESI) is dominated by the fragmentation of the labile tert-butyl ester.

¢ lonization Mode: ESI (+) or EI (70 eV).

e Molecular lon: [M+H]* = 240.2 (ESI); M+ = 239 (EI).

Fragmentation Pathway (El):

e M* (239): Parent ion.

e [M-56]* (183): Base peak. Loss of isobutene (CaHs) via McLafferty-type rearrangement,

yielding the carboxylic acid (3-hydroxy-4-nitrobenzoic acid).
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e [M-73]* (166): Loss of tert-butoxy radical (less common in El, seen in ESI as fragmentation
of adducts).

e m/z 137: Subsequent loss of NO2 from the acid fragment.

Molecular lon [M]+
m/z 239

- Isobutene (56 Da)
McLafferty Rearrangement)

Acid Fragment [M-C4H8]+
m/z 183
(Base Peak)

- NO2 (46 Da)

Core Fragment [M-C4H8-NO2]+
m/z 137

Click to download full resolution via product page

Caption: Primary fragmentation pathway showing the characteristic loss of isobutene typical of
tert-butyl esters.

Quality Control & Purity Analysis

For researchers using this compound in sensitive biological assays (e.g., gyrase inhibition),
purity must be validated to exclude the starting acid which is a potent contaminant.

e HPLC Method: C18 Column (e.g., Agilent Zorbax), Gradient 10% -> 90% MeCN in Water
(0.1% Formic Acid).

e Retention Time: The tert-butyl ester is significantly more hydrophobic than the acid precursor.
o Acid RT: ~2.5 min.

o Ester RT: ~6.8 min.
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TLC Visualization: UV (254 nm). The nitro group quenches fluorescence strongly. The phenol
moiety allows staining with FeCls (gives a violet/red color).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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